molecular formula C15H13ClFNO2 B5771860 N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5771860
M. Wt: 293.72 g/mol
InChI Key: NBBNBXYCLHTFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a synthetic compound that belongs to the class of amide compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide reduces inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide has been found to exhibit significant biochemical and physiological effects in various animal models. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide has been found to exhibit anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which makes it easier to obtain in large quantities and ensures consistency in its properties. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied in animal models, which provides a solid foundation for further research. However, N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide. One potential avenue is the development of N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide could be further studied as a potential treatment for neuropathic pain and epilepsy. Further research is also needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide in humans, as well as its potential for use in combination with other therapeutic agents.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide is a promising synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential therapeutic agent for the treatment of various diseases. Further research is needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide in humans and its potential for use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenol in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to yield N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-13(17)12(16)8-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBNBXYCLHTFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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